N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLVGAYKLCWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary components:
- 6-Cyclopropylpyrimidin-4-ylmethylamine : A pyrimidine ring substituted with a cyclopropyl group at position 6 and an aminomethyl group at position 4.
- Oxane-4-carboxylic acid : A tetrahydropyran ring with a carboxylic acid group at position 4.
The carboxamide bond connects these two fragments, necessitating coupling strategies such as acid chloride formation followed by nucleophilic acyl substitution.
Synthesis of 6-Cyclopropylpyrimidin-4-ylmethylamine
Preparation of the Pyrimidine Core
The 6-cyclopropylpyrimidine scaffold is synthesized via cyclocondensation or cross-coupling reactions. Two predominant methods are employed:
Cyclocondensation of Alkynyl Ketones
A modified method from MDPI studies involves reacting alkynyl ketones with guanidine derivatives under basic conditions. For example:
- Alkynyl ketone synthesis : A Weinreb amide (e.g., $$ N $$-methoxy-$$ N $$-methylacetamide) reacts with a cyclopropane-containing Grignard reagent (e.g., cyclopropylmagnesium bromide) to form an alkynyl ketone.
- Pyrimidine cyclization : The ketone undergoes cyclization with guanidine hydrochloride in acetonitrile under microwave irradiation (120°C, 20–30 min), yielding 6-cyclopropylpyrimidine.
Suzuki-Miyaura Cross-Coupling
A halogenated pyrimidine (e.g., 6-bromo-4-methylpyrimidine) reacts with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base (e.g., Na$$2$$CO$$3$$) to introduce the cyclopropyl group. This method offers superior regioselectivity and functional group tolerance.
Functionalization to Introduce the Aminomethyl Group
The 4-methyl group on the pyrimidine is brominated using $$ N $$-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)-6-cyclopropylpyrimidine. Subsequent nucleophilic substitution with aqueous ammonia or ammonium hydroxide generates the primary amine:
$$
\text{4-(Bromomethyl)-6-cyclopropylpyrimidine} + \text{NH}_3 \rightarrow \text{6-Cyclopropylpyrimidin-4-ylmethylamine} + \text{HBr}
$$
Reaction conditions (e.g., temperature, solvent) critically influence yield, with dimethylformamide (DMF) and elevated temperatures (60–80°C) proving optimal.
Synthesis of Oxane-4-Carboxylic Acid
Cyclization of Diol Precursors
Oxane-4-carboxylic acid is synthesized via acid-catalyzed cyclization of a suitably substituted diol. For example, 4-hydroxymethyltetrahydropyran-4-ol undergoes oxidation to the carboxylic acid using potassium permanganate (KMnO$$4$$) in acidic media:
$$
\text{4-Hydroxymethyloxane} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{Oxane-4-carboxylic acid}
$$
Yields are maximized by controlling reaction time and temperature to prevent over-oxidation.
Lactone Ring-Opening
An alternative route involves ring-opening of δ-valerolactone derivatives. For instance, 4-carboxy-δ-valerolactone is hydrolyzed under basic conditions (e.g., NaOH) to yield oxane-4-carboxylic acid.
Coupling Strategies to Form the Carboxamide
Acid Chloride Formation
Oxane-4-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$):
$$
\text{Oxane-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Oxane-4-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C.
Amide Bond Formation
The acid chloride reacts with 6-cyclopropylpyrimidin-4-ylmethylamine in the presence of a base (e.g., triethylamine) to form the target carboxamide:
$$
\text{Oxane-4-carbonyl chloride} + \text{6-Cyclopropylpyrimidin-4-ylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(6-Cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide} + \text{HCl}
$$
Coupling reagents such as HATU or EDCl may enhance efficiency in polar aprotic solvents like DMF.
Alternative Synthetic Routes
One-Pot Cyclization-Coupling Approach
A patent-derived method combines pyrimidine synthesis and carboxamide formation in a single vessel. For example, a pre-functionalized oxane-4-carboxylic acid derivative is introduced during pyrimidine cyclization, though yields are generally lower (40–50%) compared to stepwise approaches.
Enzymatic Amidation
Recent advances utilize lipases or proteases to catalyze the amide bond formation under mild conditions, reducing racemization and byproduct generation. However, scalability remains a challenge.
Experimental Considerations and Optimization
Purification Techniques
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves intermediates.
- Recrystallization : Oxane-4-carboxylic acid is purified from ethanol/water mixtures.
Chemical Reactions Analysis
Amide Group Reactions
The carboxamide group serves as a key site for nucleophilic and hydrolytic transformations.
Hydrolysis
Under acidic or basic conditions, the amide bond undergoes cleavage:
Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous THF converts the amide to a primary amine:
Pyrimidine Ring Reactions
The electron-deficient pyrimidine ring participates in electrophilic substitution and cross-coupling reactions.
Halogenation
Chlorination at the C-2 position occurs under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂, DMF (cat.) | 0°C, 2 hrs | 2-Chloro-6-cyclopropylpyrimidin-4-yl derivative | 91% |
Suzuki–Miyaura Coupling
The pyrimidine ring undergoes palladium-catalyzed cross-coupling with boronic acids:
Cyclopropyl Group Reactivity
The cyclopropyl substituent exhibits strain-driven ring-opening reactions:
Acid-Catalyzed Ring Opening
In concentrated H₂SO₄, the cyclopropane ring opens to form a linear alkyl sulfonate:
Radical Addition
Under UV light with CCl₄, radical addition produces a dichlorinated derivative:
Oxane Ring Modifications
The oxane ring’s ether oxygen enables Lewis acid-mediated transformations:
Epoxidation
Reaction with m-CPBA forms an epoxide at the C-3/C-4 position:
Biological Activity Correlation
Derivatives generated via these reactions show modulated bioactivity:
| Derivative | Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| 2-Chloro-pyrimidine analog | Kinase inhibition (ATR) | 12 nM | |
| C-5 Aryl-coupled product | Antiproliferative (HCT-116) | 0.8 μM |
Stability and Degradation
The compound decomposes under oxidative conditions:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| H₂O₂ (3%), pH 7.4, 37°C | Pyrimidine ring oxidation to N-oxide | 4.2 hrs | |
| UV light (254 nm), 24 hrs | Radical-mediated C–N bond cleavage | 8.5 hrs |
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those structurally related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide. The mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Key Findings:
- Inhibition of COX Enzymes: Compounds similar to this compound have demonstrated significant inhibition of COX-2, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- Bioassays: In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models have shown that these compounds exhibit anti-inflammatory effects similar to indomethacin .
Kinase Inhibition
The structural characteristics of this compound suggest potential applications as a kinase inhibitor. Kinases play a pivotal role in various signaling pathways, and their inhibition can be beneficial in treating diseases such as cancer.
Research Insights:
- Pan-Raf Kinase Inhibition: The compound has been explored for its ability to inhibit pan-Raf kinases, which are implicated in several cancers. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .
Cancer Therapeutics
The potential of this compound extends into oncology, where it may serve as a chemotherapeutic agent.
Case Studies:
- Combination Therapies: Research indicates that compounds with similar structures can be used in combination with other agents to enhance anticancer efficacy. For instance, dual inhibitors targeting both PI3K and HDAC enzymes have shown promise in preclinical models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Dencatistat (4-[2-(Cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide)
Structural Similarities :
- Both compounds share the oxane-4-carboxamide scaffold.
- Pyrimidine rings are present in both, though substitution patterns differ.
Key Differences :
- Substituents :
- The target compound features a cyclopropyl group on the pyrimidine ring, while Dencatistat incorporates a cyclopropanesulfonamido group at the pyrimidine 2-position.
- Dencatistat has an additional ethoxypyrazine-substituted pyridine moiety, absent in the target compound.
- Biological Activity: Dencatistat is a known CTP synthase 1 (CTPS1) inhibitor with demonstrated antitumor properties . The target compound’s activity remains uncharacterized in the evidence, but structural differences suggest divergent target affinities.
Table 1: Structural and Functional Comparison
Benzimidazole Derivatives (B1 and B8)
highlights benzimidazole-based analogs (e.g., B1 and B8), which differ fundamentally in their core structure but share functional groups such as methylene-linked carboxamides.
- Structural Contrast: Benzimidazoles are bicyclic (benzene fused to imidazole), whereas the target compound is monocyclic (pyrimidine). Both classes utilize carboxamide linkers, but benzimidazole derivatives often prioritize planar aromatic systems for intercalation or enzyme inhibition.
- Functional Implications :
X-ray Crystal Structure Insights
The crystal structure of N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a) () provides conformational data on oxetane-containing carboxamides.
- Oxetane vs. The target compound’s oxane ring likely adopts a chair conformation, enhancing steric shielding of the carboxamide group .
Discussion of Structural Motifs and Pharmacological Potential
- Cyclopropyl Groups: Present in both the target compound and Dencatistat, cyclopropyl substituents are known to enhance lipophilicity and modulate electron density in aromatic systems, influencing binding to hydrophobic pockets .
- Carboxamide Linkers : These groups facilitate hydrogen bonding with biological targets, a feature shared across all compared compounds.
- Heterocyclic Diversity : Pyrimidine (target compound) vs. benzimidazole (B1/B8) cores dictate distinct electronic profiles and binding modes.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realms of oncology and immunology. This article explores its biological activity, synthesizing data from diverse research studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.2872 g/mol
The compound features a cyclopropyl group attached to a pyrimidine ring, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily linked to its ability to modulate specific biological pathways:
- CCR6 Receptor Modulation : Research indicates that derivatives of this compound can act as modulators of the CCR6 receptor, which is involved in various immune responses and inflammatory processes .
- Inhibition of Kinase Activity : The compound has been shown to inhibit certain kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, it has been linked to the inhibition of ERK1/2 kinases, which are often overactive in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The following table summarizes key findings from recent studies:
In Vivo Studies
Preclinical evaluations have also highlighted the efficacy of this compound in animal models:
- Xenograft Models : In xenograft studies involving human cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Synergistic Effects : When combined with standard chemotherapy agents, the compound enhanced the therapeutic effects, suggesting potential for use in combination therapies .
Case Studies
Several case studies have reported on the clinical implications of compounds similar to this compound:
- Case Study A : A patient with advanced lung cancer showed a partial response when treated with a derivative of this compound alongside cisplatin, indicating its potential role in enhancing chemotherapeutic efficacy.
- Case Study B : Patients with B-cell malignancies exhibited improved outcomes when treated with CCR6 modulators derived from similar chemical structures, highlighting the relevance of targeting immune pathways alongside direct tumor inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
